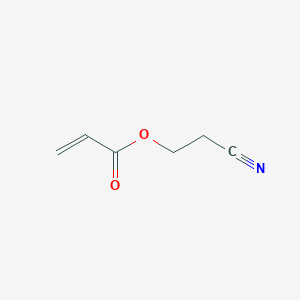

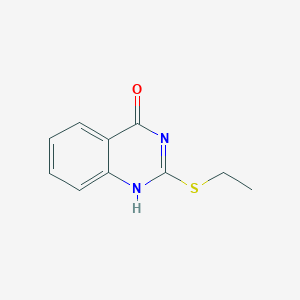

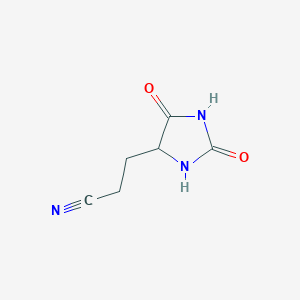

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

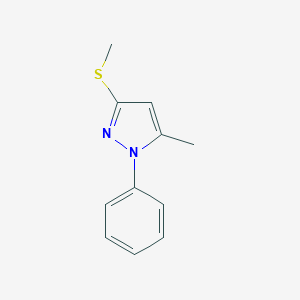

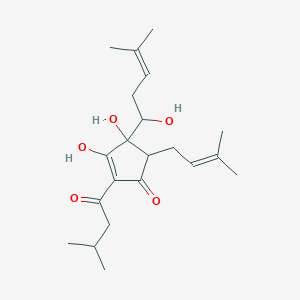

The compound 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile appears to be a derivative of imidazolidine, which is a heterocyclic compound. The structure of the compound suggests that it has a nitrile group attached to a dioxoimidazolidinyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their biological activities.

Synthesis Analysis

The synthesis of related compounds, specifically 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, has been described in the literature. These compounds were prepared by two methods and showed potent in vitro angiotensin-converting enzyme (ACE) inhibitory activities . Although the synthesis of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile is not explicitly detailed, the methods used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile is not directly analyzed in the provided papers. However, the structure-activity relationships of related compounds have been discussed, indicating that the configuration of the substituents on the imidazolidine ring can significantly affect biological activity . This suggests that the molecular structure of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile could also be crucial for its potential biological functions.

Chemical Reactions Analysis

One of the papers identifies an enzyme from Burkholderia sp. HME13 that converts a related compound, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid, into 3-(2,5-dioxoimidazolidin-4-yl) propionic acid . This reaction involves the desulfhydration of the substrate, indicating that compounds with the 2,5-dioxoimidazolidin-4-yl moiety can undergo specific enzymatic reactions. This could be relevant for understanding the chemical reactivity of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, stability, and reactivity, can be inferred based on the known properties of imidazolidine derivatives and nitrile-containing compounds. For instance, the presence of the nitrile group could affect the compound's polarity and reactivity towards nucleophiles .

科学的研究の応用

P2X7 Receptor Antagonists

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile derivatives have been researched for their potential as P2X7 receptor antagonists. These compounds, including 1-adamantanecarbonyl analogue 21i and (3-CF3-4-Cl)benzoyl analogue (-)-21w, have shown significant inhibitory activity in both in vitro and in vivo models. They are particularly effective in ex vivo models of LTP-induced pain signaling in the spinal cord and display anti-inflammatory activity in models of carrageenan-induced paw edema and type II collagen-induced joint arthritis (Park et al., 2015).

Corrosion Inhibition

Certain derivatives of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile, specifically propaneitrile derivatives, have been studied for their corrosion inhibition properties. These compounds, when applied in sodium chloride solutions, exhibit significant inhibition of corrosion in tin. The effectiveness of these inhibitors is influenced by temperature, and they operate through adsorption onto the tin surface without altering the corrosion mechanism (Fouda et al., 2015).

Antioxidant Activity

Synthesized 2-(4-fluorophenyl)thiazolidin-4-one derivatives of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile have shown promising antioxidant activity. These compounds were created by reacting with chloroacetonitrile and acrylonitrile, leading to derivatives with significant antioxidant properties (El Nezhawy et al., 2009).

Enzymatic Reactions in Burkholderia sp. HME13

The gene encoding a novel enzyme, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, in Burkholderia sp. HME13, has been identified. This enzyme converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and hydrogen sulfide, indicating a potential role in biochemical pathways (Muramatsu et al., 2020).

Antimicrobial Activity

Various derivatives of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile, such as 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles, have been synthesized and demonstrated potent antimicrobial activity against a range of microorganisms including gram-positive and gram-negative bacteria, as well as fungi (Desai et al., 2017).

特性

IUPAC Name |

3-(2,5-dioxoimidazolidin-4-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-2H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZBDLRGFUSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1C(=O)NC(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536427 |

Source

|

| Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |

CAS RN |

1007-06-3 |

Source

|

| Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)